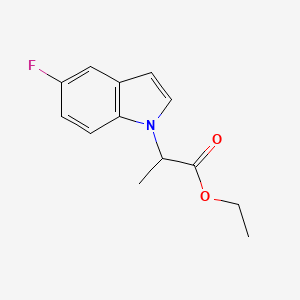
Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a fluorine atom at the 5-position of the indole ring, which can influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and ethyl 2-bromoacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 5-fluoroindole is reacted with ethyl 2-bromoacetate in the presence of the base to form this compound. The reaction mixture is typically heated to facilitate the reaction and then purified using standard techniques like column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorine atom on the indole ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- Ethyl 2-(5-chloro-1H-indol-1-yl)propanoate
- Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate
- Ethyl 2-(5-methyl-1H-indol-1-yl)propanoate
Uniqueness
Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C13H14FNO2 |
|---|---|
分子量 |
235.25 g/mol |
IUPAC名 |
ethyl 2-(5-fluoroindol-1-yl)propanoate |
InChI |
InChI=1S/C13H14FNO2/c1-3-17-13(16)9(2)15-7-6-10-8-11(14)4-5-12(10)15/h4-9H,3H2,1-2H3 |
InChIキー |
CGSQTAVOSRHLGA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)N1C=CC2=C1C=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B11871087.png)

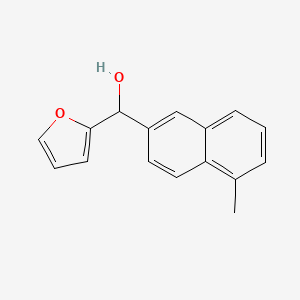
![3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11871109.png)
![Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B11871114.png)
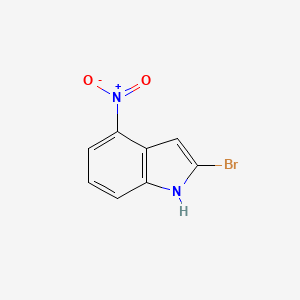

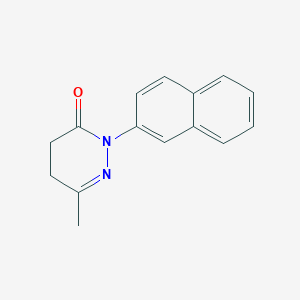

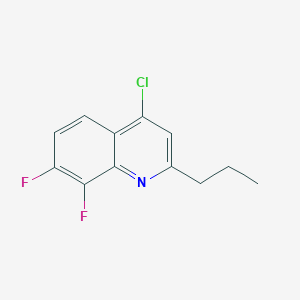
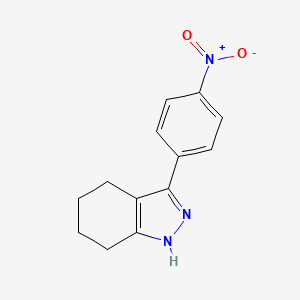
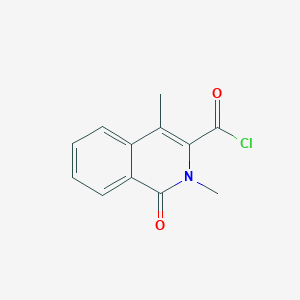

![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)
